Z-D-Phe-phe-arg(NO2)-OH

Description

Propriétés

IUPAC Name |

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)/t25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIRYKDNZJXVRL-GMQQYTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

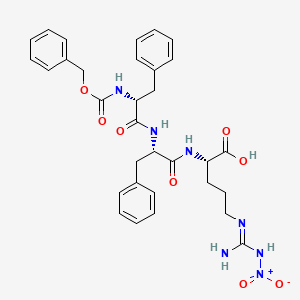

Z-D-Phe-Phe-Arg(NO2)-OH chemical structure and CAS 16088-35-0

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic peptide Z-D-Phe-Phe-Arg(NO2)-OH, including its chemical structure, synthesis, handling, and potential applications in research and drug development.

Core Compound Analysis: Z-D-Phe-Phe-Arg(NO2)-OH

Z-D-Phe-Phe-Arg(NO2)-OH is a protected tripeptide with the sequence D-Phenylalanine - Phenylalanine - Nitroarginine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the guanidino group of Arginine is protected by a nitro (NO2) group. The C-terminus is a free carboxylic acid.

Chemical Structure and Properties

The structure of Z-D-Phe-Phe-Arg(NO2)-OH incorporates key features that are critical for its utility in peptide chemistry and potential biological applications.

-

N-Terminal Z-group (Benzyloxycarbonyl): This protecting group is stable under a variety of conditions, yet can be removed by catalytic hydrogenation, providing an orthogonal protection strategy in more complex synthetic schemes.

-

D-Phenylalanine: The inclusion of a D-amino acid at the N-terminus can confer resistance to enzymatic degradation by common aminopeptidases, a crucial attribute for developing peptide-based therapeutics.

-

Nitroarginine: The nitro group serves as a robust protecting group for the guanidino side chain of arginine. The strong electron-withdrawing nature of the NO2 group significantly reduces the basicity of the guanidino group, preventing its protonation and potential side reactions during peptide synthesis.[1] This protection is particularly effective at preventing the formation of δ-lactam, a common and problematic side reaction during the coupling of arginine.[2][3][4]

-

C-Terminal Carboxylic Acid: The free carboxylic acid at the C-terminus allows for further modification, such as amidation or esterification, or for its use as a building block in the synthesis of larger peptides.

Physicochemical Properties (Predicted)

| Property | Value |

| CAS Number | 16088-35-0 |

| Molecular Formula | C32H37N7O8 |

| Molecular Weight | 647.68 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in organic solvents such as DMF and DMSO. Limited solubility in aqueous solutions. |

Below is a 2D representation of the chemical structure of Z-D-Phe-Phe-Arg(NO2)-OH.

Caption: 2D Chemical Structure of Z-D-Phe-Phe-Arg(NO2)-OH

Synthesis and Purification

The synthesis of Z-D-Phe-Phe-Arg(NO2)-OH is typically achieved through solid-phase peptide synthesis (SPPS), a well-established and efficient method for the stepwise assembly of amino acids into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of N-terminally protected amino acids.[5]

Caption: Solid-Phase Peptide Synthesis Workflow

Detailed Synthesis Protocol

This protocol outlines the manual synthesis of Z-D-Phe-Phe-Arg(NO2)-OH on a Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA) yields the C-terminal carboxylic acid.

Materials:

-

Fmoc-Rink-Amide resin

-

Fmoc-Arg(NO2)-OH

-

Fmoc-Phe-OH

-

Z-D-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink-Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Arg(NO2)-OH):

-

Pre-activate a solution of Fmoc-Arg(NO2)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Fmoc-Phe-OH):

-

Pre-activate a solution of Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Z-D-Phe-OH):

-

Pre-activate a solution of Z-D-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of Z-D-Phe-Phe-Arg(NO2)-OH.

-

Lyophilized Peptides: Store at -20°C or colder in a tightly sealed container, protected from light and moisture.[6][7] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[7] Peptides containing arginine are hygroscopic and should be handled in a dry environment.[8]

-

Peptides in Solution: The shelf-life of peptides in solution is limited.[8] If storage in solution is necessary, use a sterile buffer at pH 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[6][9]

Potential Applications in Research and Drug Development

The unique structural features of Z-D-Phe-Phe-Arg(NO2)-OH make it a valuable tool in various research areas, particularly as a potential enzyme inhibitor or as a building block for more complex peptide-based drugs.

Protease Inhibition

The D-Phe-Phe-Arg sequence is a motif found in some protease inhibitors. For example, peptides containing a D-Phe-Pro-D-Arg sequence have been shown to be competitive inhibitors of thrombin.[10] The presence of the D-amino acid can enhance stability against proteolytic degradation, a desirable property for therapeutic candidates.

Experimental Protocol: In Vitro Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Z-D-Phe-Phe-Arg(NO2)-OH against a model serine protease, such as trypsin.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

-

Z-D-Phe-Phe-Arg(NO2)-OH stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve trypsin in the Tris-HCl buffer to a final concentration of 10 µg/mL.

-

Dissolve L-BAPNA in the Tris-HCl buffer to a final concentration of 0.5 mM.

-

Prepare a serial dilution of Z-D-Phe-Phe-Arg(NO2)-OH in Tris-HCl buffer from the DMSO stock.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each inhibitor concentration.

-

Add 160 µL of the L-BAPNA solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the trypsin solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

Drug Delivery and Cell Penetration

Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs), facilitating the cellular uptake of various molecular cargoes.[11] While Z-D-Phe-Phe-Arg(NO2)-OH itself is a short peptide, it could be incorporated into larger CPP sequences or conjugated to drug molecules to enhance their delivery into cells.

Conclusion

Z-D-Phe-Phe-Arg(NO2)-OH is a synthetically accessible and versatile protected tripeptide. Its unique combination of a Z-protected N-terminus, an internal D-amino acid, and a nitro-protected arginine makes it a valuable reagent for peptide chemists. Furthermore, its potential as a protease inhibitor and its relevance to the design of enzyme-resistant peptides and drug delivery systems underscore its importance for researchers in the fields of medicinal chemistry and drug development. The protocols and information provided in this guide offer a solid foundation for the synthesis, handling, and application of this compound in a research setting.

References

-

Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

- (2025). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.

-

Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed. [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]

- Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- PubChem. (n.d.). Z-phe-d-arg(no2) (C23H28N6O6).

- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.

- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.

-

Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. [Link]

-

Stanciu, L. A., Defta, A., Moisescu, M. G., & Dinu-Pirvu, C. E. (2012). Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors. PLOS ONE, 7(3), e33134. [Link]

-

(2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

- Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Sci-Hub.

-

Aapptec. (n.d.). Boc-Arg(NO2)-OH [2188-18-3]. [Link]

-

Aapptec. (n.d.). Z-Arg(NO2)-OH [2034-98-5]. [Link]

-

Aapptec. (n.d.). H-Arg(NO2)-OH [2149-70-4]. [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Use of Nω-Nitro-L-arginine (H-Arg(NO2)-OH) in Solid-Phase Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Boc-Arg(NO2)-OH in Modern Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Arg(NO2)

-

Chemsrc. (n.d.). Z-D-Phe-OH | CAS#:2448-45-5. [Link]

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

-

MDPI. (n.d.). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. [Link]

-

MDPI. (n.d.). Transcriptomics Explored the Molecular Mechanism by Which L-Lysine/Arginine Inhibits Fresh-Cut Apple Browning. [Link]

-

NIH. (n.d.). Novel l‑Arginine/Doxorubicin-Integrated Cu(II)/Sr(II) Metal–Phosphate–Organic Framework Hybrid Nanomaterials: Fabrication, Characterization, and In Vitro Cytotoxic Activities. [Link]

-

NIH. (n.d.). Protease Assays - Assay Guidance Manual. [Link]

-

MDPI. (n.d.). Potential In Vitro Inhibition of Selected Plant Extracts against SARS-CoV-2 Chymotripsin-Like Protease (3CL Pro ) Activity. [Link]

-

ResearchGate. (n.d.). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. [Link]

-

NIH. (n.d.). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. [Link]

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis / International Journal of Molecular Sciences, 2020 [sci-hub.sg]

- 5. peptide.com [peptide.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cpcscientific.com [cpcscientific.com]

- 8. genscript.com [genscript.com]

- 9. bachem.com [bachem.com]

- 10. journals.plos.org [journals.plos.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of SV-4814, a Prototypical Peptide Inhibitor of the p53-MDM2 Interaction

Disclaimer: The peptide inhibitor "SV-4814" appears to be a hypothetical compound, as no specific information is available in the public scientific literature. This guide has been constructed using the well-characterized interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2), as a representative and scientifically rigorous model system. The principles, mechanisms, and experimental protocols described herein are standard for characterizing peptide inhibitors that target protein-protein interactions and are directly applicable to the hypothetical SV-4814 acting on this pathway.

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The p53-MDM2 Axis - A Critical Node in Cellular Homeostasis and Cancer

The tumor suppressor protein p53, often termed the "guardian of the genome," is a transcription factor that plays a central role in preventing tumor formation.[1][2] In response to cellular stressors like DNA damage or oncogene activation, p53 becomes stabilized and orchestrates a variety of cellular responses, including cell-cycle arrest, apoptosis (programmed cell death), and senescence.[2][3] The activity of p53 is tightly controlled, primarily by its principal cellular antagonist, the E3 ubiquitin ligase MDM2.[4][5]

Under normal, unstressed conditions, MDM2 binds directly to the N-terminal transactivation domain of p53. This interaction has a dual inhibitory effect:

-

Inhibition of Transcriptional Activity: MDM2 binding physically masks the domain p53 uses to activate downstream target genes.[2][6]

-

Promotion of Proteasomal Degradation: MDM2 ubiquitinates p53, tagging it for destruction by the proteasome, which keeps cellular p53 levels low.[2][7][8]

This relationship forms a negative feedback loop: p53 transcriptionally activates the MDM2 gene, leading to the production of its own inhibitor.[2][4][5] In many cancers that retain wild-type (non-mutated) p53, this regulatory axis is hijacked. Overexpression or amplification of MDM2 leads to excessive p53 degradation, effectively disabling its tumor-suppressive functions and promoting uncontrolled cell proliferation and survival.[1][5][6] This makes the disruption of the p53-MDM2 interaction a highly attractive therapeutic strategy for reactivating endogenous p53.[9][10][11]

Section 2: SV-4814 - A High-Affinity Peptide Mimetic

SV-4814 is a rationally designed peptide inhibitor developed to mimic the alpha-helical portion of the p53 N-terminus that docks into a deep hydrophobic cleft on the MDM2 protein.[11] The interaction is primarily mediated by three key hydrophobic residues on p53: Phe19, Trp23, and Leu26.[11] SV-4814 is engineered to present these or functionally similar residues with high affinity and specificity for these corresponding pockets on MDM2.

Core Mechanism of Action: By competitively binding to the p53-binding pocket of MDM2, SV-4814 physically occludes the interaction site, preventing MDM2 from binding to p53.[1][9] This action has two immediate and critical downstream consequences:

-

p53 Stabilization: Shielded from MDM2-mediated ubiquitination, p53 is no longer targeted for degradation and rapidly accumulates within the cell.[1]

-

p53 Reactivation: The stabilized p53 is free to translocate to the nucleus, bind to the promoter regions of its target genes (e.g., CDKN1A (p21), PUMA, BAX), and initiate a transcriptional program leading to cell cycle arrest or apoptosis.[1]

The overall signaling cascade is depicted below.

Sources

- 1. youtube.com [youtube.com]

- 2. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. youtube.com [youtube.com]

- 9. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]

- 10. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Whitepaper: Z-D-Phe-Phe-Arg(NO2)-OH - A Tripeptide Scaffold for Antiviral Research and Development

For distribution to: Researchers, scientists, and drug development professionals in virology.

This technical guide provides an in-depth analysis of the synthetic tripeptide Z-D-Phe-Phe-Arg(NO2)-OH, exploring its potential applications within the field of virology. While this specific molecule is not extensively documented in publicly available literature as a frontline antiviral agent, its structural characteristics suggest a strong potential for use as both a research tool and a foundational scaffold for the development of novel therapeutic agents. This document will deconstruct the molecule's components, propose its most probable mechanisms of action, and provide a technical framework for its application in a research setting.

Molecular Deconstruction and Rationale for Use

The compound Z-D-Phe-Phe-Arg(NO2)-OH is a protected tripeptide with the following key features:

-

Z (Benzyloxycarbonyl): An N-terminal protecting group that confers hydrophobicity and can influence peptide conformation and membrane permeability.

-

D-Phe (D-Phenylalanine): The inclusion of a D-amino acid at the N-terminus is a common strategy in medicinal chemistry to increase proteolytic stability. Host proteases typically recognize L-amino acids, making peptides containing D-isomers more resistant to degradation.

-

Phe (L-Phenylalanine): The aromatic side chain of phenylalanine is crucial for various molecular interactions, including hydrophobic and pi-stacking interactions within the binding pockets of target proteins.

-

Arg(NO2) (Nitroarginine): The terminal arginine residue is a critical component. The guanidino group of arginine is strongly basic and plays a key role in many biological recognition events. The nitro group (NO2) is an electron-withdrawing group that serves two potential purposes:

-

As a protecting group during synthesis to prevent unwanted side reactions.[1][2] In many applications, this group would be removed to yield the free, positively charged guanidinium group.

-

As a bioisostere that modulates the properties of the guanidino group. The presence of the nitro group reduces the pKa of the side chain, making it less basic and altering its hydrogen bonding capacity. This modification could be critical for optimizing binding affinity to a specific target.

-

-

-OH (Carboxylic Acid): A free C-terminus.

Given this structure, two primary applications in virology are strongly indicated: inhibition of viral proteases and inhibition of viral entry/fusion.

Application as a Viral Protease Inhibitor

Many viruses, including Flaviviruses (like Dengue and Zika) and Coronaviruses, rely on viral proteases to cleave large polyproteins into functional viral enzymes and structural proteins.[3] These proteases have specific cleavage sequence preferences. A distinctive feature for many viral proteases is the requirement for a basic residue, such as Arginine or Lysine, at the P1 position of the cleavage site.[3]

The sequence Phe-Arg is a common recognition motif for serine proteases. Therefore, Z-D-Phe-Phe-Arg(NO2)-OH can act as a competitive inhibitor, mimicking the natural substrate and binding to the active site of the protease, thereby blocking its function and halting the viral replication cycle.

The proposed mechanism involves the peptide binding to the S2, S1, and S1' subsites of the protease active site. The D-Phe residue at the P3 position would enhance stability, while the P2 Phe and P1 Arg would occupy the specificity pockets of the enzyme. The nitroarginine could provide a unique interaction profile within the S1 pocket compared to a standard arginine.

Diagram: Workflow for Screening Z-D-Phe-Phe-Arg(NO2)-OH as a Viral Protease Inhibitor

Caption: Workflow for evaluating the protease inhibitory activity of the peptide.

-

Reagents:

-

Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro, Zika NS2B/NS3).

-

Fluorogenic peptide substrate with a cleavage site recognized by the protease (e.g., Z-Phe-Arg-AMC).[4]

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Z-D-Phe-Phe-Arg(NO2)-OH dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of Z-D-Phe-Phe-Arg(NO2)-OH in assay buffer.

-

In each well of the microplate, add 50 µL of the viral protease solution at a fixed concentration.

-

Add 25 µL of the diluted inhibitor or DMSO (for control wells) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence (e.g., Ex: 380 nm, Em: 460 nm for AMC) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description | Example Value |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | 1-50 µM |

| Ki | Inhibition constant, a measure of the inhibitor's binding affinity. | Low µM to nM |

| Mechanism | Mode of inhibition (e.g., competitive, non-competitive). | Competitive |

Application as a Viral Fusion/Entry Inhibitor

The process of viral entry into a host cell often involves the fusion of the viral envelope with the host cell membrane. This is mediated by viral glycoproteins. Peptides that mimic or interfere with these glycoproteins can block the fusion process. A structurally similar peptide, Z-D-Phe-Phe-Gly-OH, is a known inhibitor of viral replication that acts by inhibiting the membrane-fusing activity of a viral glycoprotein.[5][6]

The hydrophobic nature of the two phenylalanine residues in Z-D-Phe-Phe-Arg(NO2)-OH is a key feature for potential interaction with the viral fusion machinery, which often involves hydrophobic heptad repeat regions.

The peptide is hypothesized to interact with the viral fusion proteins (e.g., the HR1 or HR2 domains of class I fusion proteins), preventing the conformational changes necessary for membrane fusion. This would trap the virus in a pre-fusion state, unable to deliver its genetic material into the host cell.

Diagram: Proposed Mechanism of Fusion Inhibition

Caption: Inhibition of viral fusion by peptide binding to fusion proteins.

-

Cell Lines:

-

"Effector" cells: A cell line stably expressing a viral fusion protein (e.g., from HIV, Measles, or SARS-CoV-2) and a reporter gene like luciferase.

-

"Target" cells: A cell line expressing the corresponding viral receptor (e.g., CD4 for HIV, ACE2 for SARS-CoV-2) and a transcriptional activator for the reporter gene.

-

-

Procedure:

-

Plate target cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Z-D-Phe-Phe-Arg(NO2)-OH in cell culture medium.

-

Pre-incubate the effector cells with the diluted peptide for 1 hour at 37°C.

-

Co-culture the pre-treated effector cells with the target cells.

-

Incubate for 24-48 hours to allow for cell-cell fusion (syncytia formation) and reporter gene activation.

-

-

Data Analysis:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

High reporter activity indicates high levels of cell fusion.

-

Plot the reporter activity against the peptide concentration to determine the IC50 for fusion inhibition. A cell viability assay (e.g., MTT or CCK-8) should be run in parallel to rule out cytotoxicity.

-

Synthesis and Handling Considerations

Z-D-Phe-Phe-Arg(NO2)-OH is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[2] The use of Fmoc-Arg(NO2)-OH is a key step. While the nitro group is stable under many conditions, its removal (if desired) is typically achieved through catalytic hydrogenation or reduction with reagents like SnCl2.[1][7] Researchers should be aware that if the nitro group is retained in the final product for biological testing, it may be susceptible to reduction by cellular enzymes, potentially altering its activity over time.

For experimental use, the peptide should be dissolved in a suitable organic solvent like DMSO to create a stock solution, which can then be diluted into aqueous buffers or cell culture media. Solubility in aqueous solutions may be limited.

Conclusion

Z-D-Phe-Phe-Arg(NO2)-OH represents a versatile and promising chemical entity for virological research. Its design incorporates features that confer proteolytic stability and target key viral processes. Based on its structural analogy to known inhibitors and the functional significance of its constituent amino acids, it is a strong candidate for investigation as both a viral protease inhibitor and a viral fusion inhibitor. The experimental frameworks provided in this guide offer a starting point for researchers to explore the antiviral potential of this and related peptide scaffolds, paving the way for the development of novel therapeutic strategies against a range of viral pathogens.

References

-

Virus Replication Inhibiting Peptide | Z-D-Phe-Phe-Gly. PeptaNova. [Link]

-

Al-Dahmani, Z. M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

-

Synthesis of Z-D-Ala-Phe-Arg(NO2). PrepChem.com. [Link]

-

Proteases and their inhibitors - a biochemist's overview of the what, where, when, & how. The Biochemist. [Link]

-

Al-Dahmani, Z. M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

-

Al-Dahmani, Z. M., et al. (2021). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. National Institutes of Health. [Link]

-

Gao, K., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. Molecular Biology Reports, 48, 1959–1966. [Link]

-

Ghosh, A. K., et al. (2016). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. Journal of Medicinal Chemistry, 59(13), 6233–6242. [Link]

-

Mattler, S. J., et al. (2009). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 15(3), 235-244. [Link]

-

Rathnayake, A. D., et al. (2021). Potent, Novel SARS-CoV-2 PLpro Inhibitors Block Viral Replication in Monkey and Human Cell Cultures. bioRxiv. [Link]

- Methods for the synthesis of arginine-containing peptides.

-

Prasanphan, K., et al. (2024). nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice. ACS Infectious Diseases. [Link]

-

Unoh, Y., et al. (2022). Viral Proteases as Targets for Coronavirus Disease 2019 Drug Development. Frontiers in Microbiology, 13, 897922. [Link]

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral Proteases as Targets for Coronavirus Disease 2019 Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Virus Replication Inhibiting Peptide | Z-D-Phe-Phe-Gly › PeptaNova [peptanova.de]

- 7. researchgate.net [researchgate.net]

Technical Comparison of Protease Modulators: Z-D-Phe-Phe-Arg(NO2)-OH vs. Z-D-Phe-Pro-Arg

The following technical guide provides an in-depth analysis of the structural, functional, and chemical distinctions between Z-D-Phe-Phe-Arg(NO2)-OH and the Z-D-Phe-Pro-Arg motif.

Executive Summary

This guide delineates the critical differences between two peptide-based chemical entities used in protease research and drug development.

-

Z-D-Phe-Pro-Arg is the canonical recognition motif for Thrombin (Factor IIa) , a serine protease central to the coagulation cascade. It is the bioactive core of potent inhibitors (e.g., PPACK) and chromogenic substrates (e.g., S-2238).

-

Z-D-Phe-Phe-Arg(NO2)-OH is a synthetic intermediate or protected precursor primarily associated with the design of inhibitors for Cathepsins (B, L) and Plasma Kallikrein . The presence of the nitro-arginine [Arg(NO2)] and the Phenylalanine at the P2 position fundamentally alters its binding properties, rendering it inactive against Thrombin until chemically modified.

The distinction lies in three dimensions: Sequence Specificity (P2 Pro vs. Phe), Electronic State (Active Arg vs. Protected Nitro-Arg), and Target Class (Serine vs. Cysteine Proteases).

Structural & Chemical Analysis[1][2]

The P2 Position: Conformational Control

The most significant biological determinant between these two sequences is the amino acid at the P2 position (Schechter & Berger nomenclature).

-

Z-D-Phe- Pro -Arg (Thrombin Specificity):

-

Mechanism: The Proline residue introduces a rigid conformational constraint (a "kink") that directs the peptide backbone into a specific geometry required to fit the narrow, canyon-like active site of Thrombin.

-

Interaction: The Proline ring interacts with the hydrophobic "cage" formed by Tyr60A and Trp60D in Thrombin's exosite, strictly enforcing selectivity. This prevents binding to other trypsin-like serine proteases that lack this specific geometry.

-

-

Z-D-Phe- Phe -Arg (Cathepsin/Kallikrein Specificity):

-

Mechanism: The Phenylalanine at P2 provides a bulky, hydrophobic aromatic side chain. This is preferred by Cathepsin L and Plasma Kallikrein , which possess a large, hydrophobic S2 pocket capable of accommodating aromatic stacking interactions (pi-pi stacking).

-

Contrast: This sequence is generally too bulky to fit efficiently into the Thrombin S2 pocket without the conformational restriction provided by Proline.

-

The P1 Position: Electronic Masking

The difference in the Arginine residue is chemical rather than biological in origin.

-

Arg (Free Guanidino Group): In Z-D-Phe-Pro-Arg, the Arginine is positively charged (pKa ~12.5). This charge is essential for forming a salt bridge with Asp189 at the bottom of the S1 specificity pocket in serine proteases.

-

Arg(NO2) (Nitroarginine): In Z-D-Phe-Phe-Arg(NO2)-OH, the guanidino group is nitrated. The strong electron-withdrawing nature of the nitro group (

) dramatically lowers the basicity (pKa ~ -0.9), rendering the side chain neutral .-

Consequence: This molecule cannot bind effectively to the S1 pocket of active proteases. It is a "masked" or "protected" form, used during chemical synthesis to prevent side reactions (like

-lactam formation) or to increase solubility in organic solvents before the final deprotection step.

-

Chemical Structure Diagram (DOT)

Figure 1: Structural dissection of the Thrombin-specific motif versus the Cathepsin-targeted precursor.

Target Specificity & Mechanism

Thrombin (Factor IIa)

-

Primary Ligand: Z-D-Phe-Pro-Arg.

-

Interaction: The D-Phe binds in the hydrophobic S3 pocket (apolar binding site), Pro binds in the S2 pocket (restricted geometry), and Arg binds in the S1 specificity pocket (electrostatic interaction).

-

Clinical Relevance: This motif is the basis for Argatroban (a peptidomimetic DTI) and the irreversible inhibitor PPACK .

Cathepsins & Kallikrein

-

Primary Ligand: Z-D-Phe-Phe-Arg (Active form).

-

Precursor Role: Z-D-Phe-Phe-Arg(NO2)-OH is the stable intermediate. To become active, the nitro group must be removed (hydrogenolysis) and the C-terminal -OH converted to a "warhead" (e.g., aldehyde, chloromethylketone, or fluorophore like AMC).

-

Biology: Cathepsin L prefers hydrophobic residues at P2 (Phe) and P3 (Phe/Val). The "Phe-Phe" stack is critical for high-affinity binding in the large, hydrophobic active site cleft of lysosomal cysteine proteases.

Experimental Protocols

Solubility & Reconstitution

-

Z-D-Phe-Pro-Arg (Derivatives): Typically soluble in aqueous buffers (PBS, pH 7.4) due to the charged Arginine and polar backbone.

-

Z-D-Phe-Phe-Arg(NO2)-OH: Highly hydrophobic due to the Z-group, two Phenylalanines, and the uncharged Nitroarginine.

-

Protocol: Dissolve in 100% DMSO or DMF to prepare a stock solution (e.g., 10-20 mM). Dilute into aqueous buffer only immediately prior to use. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

-

Deprotection of Nitroarginine (Activation)

If you intend to use Z-D-Phe-Phe-Arg(NO2)-OH as an active inhibitor, you must remove the nitro group.

Method: Catalytic Hydrogenolysis

-

Solvent: Dissolve the compound in Methanol (MeOH) or Acetic Acid/MeOH mixture.

-

Catalyst: Add 10% Palladium on Carbon (Pd/C).

-

Reaction: Stir under Hydrogen gas (

) atmosphere (balloon pressure) for 2-4 hours at room temperature. -

Monitoring: Monitor by HPLC/TLC. The starting material (Nitro) will shift to a more polar species (Free Arg).

-

Workup: Filter through Celite to remove Pd/C. Evaporate solvent. The resulting Z-D-Phe-Phe-Arg-OH is now biologically active (as a competitive inhibitor base).

Comparative Assay Workflow (DOT)

Figure 2: Workflow comparison: Direct assay use (Thrombin) vs. Synthetic activation (Cathepsin).

Comparative Data Summary

| Feature | Z-D-Phe-Pro-Arg | Z-D-Phe-Phe-Arg(NO2)-OH |

| Primary Target | Thrombin (Serine Protease) | Cathepsin L/B (Cysteine Protease) |

| P2 Residue | Proline (Rigid, Kinked) | Phenylalanine (Bulky, Hydrophobic) |

| P1 Residue | Arginine (Charged, Active) | Nitroarginine (Neutral, Protected) |

| Biological Activity | High (nM affinity) | Inactive (until deprotected) |

| Solubility | Moderate (Aqueous/Buffer) | Low (Requires DMSO/DMF) |

| Primary Use | Anticoagulant design, Diagnostics | Peptide Synthesis, Library Construction |

| Binding Mode | Salt bridge (Asp189) + Hydrophobic Cage | Hydrophobic Stacking (S2) + Steric fit |

References

-

Structure of Thrombin-Inhibitor Complexes : Bode, W., et al. (1989). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." EMBO Journal. Link

-

Cathepsin Specificity : Turk, D., et al. (2012). "Structure-based design of inhibitors of cysteine proteases." Current Pharmaceutical Design. Link

-

Nitroarginine Chemistry : Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2][3] Chemical Reviews. Link

-

Thrombin Substrate S-2238 : Chromogenix. "S-2238™: The specific chromogenic substrate for Thrombin." Link

Sources

Mechanistic and Pharmacological Characterization of Nitroarginine-Containing Peptide Inhibitors

Executive Summary

This technical guide details the biochemical properties, synthesis, and therapeutic potential of peptides containing

Structural Biochemistry & Mechanism of Action

The Nitro-Guanidino "Warhead"

The core inhibitory moiety is the nitro-guanidino group found in

-

pK_a Shift: The nitro group reduces the

of the guanidino group from ~12.5 (L-Arg) to ~-0.9. Consequently, the nitroarginine side chain is uncharged at physiological pH. -

Binding Mode: L-NNA acts as a competitive inhibitor with L-Arginine. It binds to the active site of NOS, interacting with the heme iron and the tetrahydrobiopterin (

) binding pocket. The uncharged nature of the nitro-guanidine allows it to mimic the transition state or occupy the substrate pocket without being catalytically turnover-competent.

Isoform Selectivity via Peptide Scaffolds

Free L-NNA is a potent but relatively non-selective inhibitor of constitutive NOS isoforms (nNOS and eNOS). Incorporating L-NNA into di- or tri-peptide sequences exploits subtle structural differences in the substrate access channels of NOS isoforms.

-

nNOS Selectivity: Research demonstrates that dipeptides such as L-Arg(

)-L-Dbu-NH -

Mechanism of Selectivity: The additional amino acid residues interact with isoform-specific residues near the active site entry, acting as a "gatekeeper" that permits binding to nNOS while sterically hindering access to the eNOS pocket.

Prodrug Activation (L-NAME vs. L-NNA)

-nitro-L-arginine methyl ester (L-NAME) is frequently used in research due to higher solubility. However, L-NAME itself is a weak inhibitor (

Figure 1: Activation pathway of L-NAME and competitive inhibition mechanism at the NOS active site.

Chemical Synthesis Protocols

Synthesizing nitroarginine-containing peptides requires specific attention to protecting group strategy. Unlike standard Arginine introduction (which uses Pbf protection removed by TFA), the Nitro group is stable to TFA and must be introduced using Fmoc-Arg(

Solid Phase Peptide Synthesis (SPPS) Workflow

Objective: Synthesize a dipeptide inhibitor (e.g., H-Arg(

Reagents:

-

Resin: Rink Amide MBHA (0.5-0.7 mmol/g loading).

-

Amino Acids: Fmoc-Arg(

)-OH, Fmoc-Phe-OH. -

Coupling: HBTU/DIEA or DIC/Oxyma.

-

Cleavage Cocktail: TFA/TIS/H

O (95:2.5:2.5).[2]

Protocol:

-

Resin Swelling: Swell 200 mg resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling 1 (Phe): Dissolve Fmoc-Phe-OH (3 eq) and HBTU (3 eq) in DMF. Add DIEA (6 eq). Add to resin.[2][3][4] Shake for 1 hour.

-

QC: Kaiser Test (Ninhydrin) should be negative (colorless).

-

-

Fmoc Deprotection: Repeat step 2.

-

Coupling 2 (Arg-NO

): Dissolve Fmoc-Arg(-

Note: Nitro-arginine couples slower than standard amino acids due to steric and electronic effects. Double coupling is recommended.

-

-

Final Deprotection: Remove N-terminal Fmoc (Step 2).

-

Cleavage: Wash resin with DCM. Dry under

. Add Cleavage Cocktail. Shake for 2 hours.-

Crucial Checkpoint: The high % TFA removes the resin linker and side-chain protections of other amino acids (e.g., Boc on Dbu) but leaves the

-nitro group intact .

-

-

Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge, dissolve in water/acetonitrile, and lyophilize.

Figure 2: SPPS workflow highlighting the stability of the nitro group during TFA cleavage.

Pharmacological Profiling & Data

Comparative Potency and Selectivity

The table below summarizes the inhibitory constants (

| Inhibitor | Structure | nNOS | eNOS | iNOS | Selectivity (nNOS/eNOS) |

| L-NNA | Free Amino Acid | ~15 | ~39 | ~4,400 | ~2.6 (Low) |

| L-NAME | Methyl Ester (Prodrug) | ~70,000* | N/A | N/A | N/A |

| L-Arg( | Dipeptide | 130 | >200,000 | 25,000 | >1500 (High) |

| D-Phe-D-Arg( | Dipeptide Ester | 2,000 | ~5,000 | >3,000,000 | ~2.5 |

*Note: L-NAME potency is time-dependent and requires hydrolysis.[5] Values represent initial inhibition before significant hydrolysis.

Pharmacokinetics[6]

-

Half-life (

): L-NNA exhibits a long half-life in rodents (~20 hours), attributed to strong tissue binding and slow renal clearance. -

Distribution: Significant accumulation occurs in the liver and kidneys.

-

Peptide Stability: While the nitro-guanidine bond is stable, the peptide backbone is susceptible to serum proteases. C-terminal amidation (as in L-Arg(

)-L-Dbu-NH

Enzyme Inhibition Assay Protocol (Griess Method)

To validate the potency of your synthesized nitroarginine peptide, use the Griess assay to measure the reduction in Nitrite (

Materials:

-

Recombinant nNOS or eNOS enzyme.

-

Substrate: L-Arginine (10

). -

Cofactors: NADPH (1 mM), Calmodulin,

, -

Griess Reagents (Sulfanilamide + N-(1-naphthyl)ethylenediamine).

Procedure:

-

Incubation: In a 96-well plate, mix Assay Buffer (50 mM HEPES, pH 7.4), Enzyme (10 nM), and varying concentrations of the Nitroarginine Peptide (0.1 nM to 10

). -

Initiation: Add L-Arginine and Cofactor mix. Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding cold EDTA (to chelate Calcium).

-

Detection: Add Griess Reagents (1:1 ratio). Incubate 10 min at RT (protect from light).

-

Measurement: Read Absorbance at 540 nm.

-

Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine

. Calculate

References

-

Silverman, R. B., et al. (1999). "

-Nitroarginine-Containing Dipeptide Amides. Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase."[1][6] Journal of Medicinal Chemistry. -

Moore, P. K., et al. (1990). "L-NG-nitro arginine (L-NOARG), a novel, L-arginine-reversible inhibitor of endothelium-dependent vasodilatation in vitro." British Journal of Pharmacology.

-

Piotrovskij, V., et al. (1994). "Dose-ranging study of NG-nitro-L-arginine pharmacokinetics in rats after bolus intravenous administration." Xenobiotica.

-

Huang, H., et al. (1997).[1] "Selective Inhibition of Neuronal Nitric Oxide Synthase by

-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters." Journal of Medicinal Chemistry. -

Rees, D. D., et al. (1990). "Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo." British Journal of Pharmacology.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Z-D-Phe-Phe-Arg(NO2)-OH molecular weight and solubility

An In-Depth Technical Guide to Z-D-Phe-Phe-Arg(NO2)-OH: Molecular Weight, Solubility, and Experimental Best Practices

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Structure

Z-D-Phe-Phe-Arg(NO2)-OH is a protected tripeptide. Its structure consists of a D-phenylalanine residue at the N-terminus, which is protected by a benzyloxycarbonyl group (Z). This is followed by a standard L-phenylalanine and an L-arginine residue whose guanidinium group is protected by a nitro (NO2) group. The C-terminus is a free carboxylic acid (-OH).

The deliberate inclusion of these specific components is critical to its function in research:

-

Benzyloxycarbonyl (Z) Group: Provides N-terminal protection, preventing unwanted reactions during peptide synthesis and certain biological assays.

-

D-Phenylalanine: The incorporation of a D-amino acid at the N-terminus confers significant resistance to degradation by common aminopeptidases, thereby increasing the peptide's biological half-life in experimental systems.

-

Nitroarginine (Arg(NO2)): The nitro group serves as a stable protecting group for the highly basic guanidinium side chain of arginine.[1][2] In many research contexts, this modification also allows the peptide to act as a prodrug or a stable precursor to the active arginine-containing peptide.

Physicochemical Properties: The Foundation of Application

Accurate experimental design begins with a precise understanding of the compound's physical and chemical characteristics. The data presented below is essential for all subsequent solution preparation and handling.

Molecular Weight

The molecular weight is a non-negotiable parameter for calculating molar concentrations, ensuring dose-accuracy in any experiment.

| Property | Value | Source |

| Molecular Formula | C35H41N7O8 | Calculated |

| Molecular Weight | 687.74 g/mol | Calculated |

Solubility Profile

The solubility of a peptide dictates its bioavailability in cell-based assays and its compatibility with various buffer systems. Due to the hydrophobic nature of the Z-group and the two phenylalanine residues, Z-D-Phe-Phe-Arg(NO2)-OH exhibits poor aqueous solubility. This is a critical handling parameter.

| Solvent | Observation | Recommended Concentration | Causality & Expert Insight |

| Water / PBS | Insoluble | Not Recommended | The large, non-polar aromatic groups (Z, Phe, Phe) dominate the molecule's character, preventing effective solvation by water. |

| DMSO | Soluble | ≥ 25 mg/mL | Dimethyl sulfoxide is a strong, polar aprotic solvent capable of disrupting the intermolecular forces in the peptide solid and effectively solvating both polar and non-polar regions of the molecule.[3] It is the industry-standard choice for preparing high-concentration stock solutions of hydrophobic peptides. |

| DMF | Soluble | ≥ 25 mg/mL | N,N-Dimethylformamide is another excellent polar aprotic solvent for this class of compounds.[4] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it highly effective for dissolving protected peptides.[4] |

| Ethanol / Methanol | Sparingly Soluble | < 1 mg/mL | While these alcohols have some capacity to dissolve the peptide, their polarity is not optimal. They are generally not recommended for creating primary stock solutions but can sometimes be tolerated as a component of a final dilution buffer if the DMSO/DMF concentration must be minimized. |

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure the integrity of the compound from the vial to the final experimental plate. Adherence to this workflow minimizes the risk of compound precipitation, degradation, or inaccurate concentration, which are common sources of experimental irreproducibility.

Core Protocol: Preparation of a 10 mM DMSO Stock Solution

Expertise & Rationale: Creating a high-concentration primary stock in a validated solvent like DMSO is the cornerstone of reliable peptide handling. This approach allows for minimal volumes of the organic solvent to be added to your final aqueous assay buffer, mitigating any potential off-target solvent effects on the biological system. Aliquoting is mandatory to prevent degradation from repeated freeze-thaw cycles.[3]

Methodology:

-

Pre-equilibration: Before opening, allow the vial of Z-D-Phe-Phe-Arg(NO2)-OH powder to warm to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis.

-

Mass Calculation: To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 687.74 g/mol × 1000 mg/g = 6.88 mg

-

-

Dissolution:

-

Accurately weigh 6.88 mg of the peptide into a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous (or low-water) DMSO.

-

Vortex vigorously for 2-3 minutes. If dissolution is slow, brief sonication (5-10 minutes in a water bath sonicator) can be applied.[3] Visually inspect against a light source to ensure no particulates remain.

-

-

Aliquoting & Storage:

-

Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in low-retention tubes.

-

Store immediately at -20°C for short-term (1-3 months) or -80°C for long-term (up to 1 year) stability.

-

Logical Workflow Diagram

This diagram illustrates the mandatory workflow for bringing the peptide from storage into a final, assay-ready state. This structured approach ensures reproducibility.

Caption: Mandatory workflow from powder to biological application.

Trustworthiness through Self-Validation: The most critical step in this workflow is the final dilution into your aqueous buffer (Step I). Always prepare the final dilution last and use it immediately. If the solution appears cloudy or hazy after adding the DMSO stock to the buffer, it indicates the peptide is precipitating out of solution because its final concentration exceeds its aqueous solubility limit. This is an immediate invalidation of that experimental condition. You must lower the final peptide concentration or explore the use of a co-solvent or surfactant if your experimental design permits.

References

-

Aapptec Peptides. Z-Arg(NO2)-OH [2034-98-5]. Retrieved February 9, 2026, from [Link]

-

Albericio, F., & Carpino, L. A. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. Available from: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. Available from: [Link]

-

Fantasia, R. (2020). Peptide solubility in DMF (n,n-dimethylforamamide)? ResearchGate. Retrieved February 9, 2026, from [Link]

-

Aapptec Peptides. H-Arg(NO2)-OH [2149-70-4]. Retrieved February 9, 2026, from [Link]

-

Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved February 9, 2026, from [Link]

-

Aapptec Peptides. Fmoc-Arg(NO2)-OH [58111-94-7]. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Role of D-Phenylalanine in Enhancing Peptide Inhibitor Stability

Abstract

Peptide-based inhibitors represent a promising class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. This guide provides a detailed examination of the use of D-phenylalanine, the dextrorotary enantiomer of the natural L-phenylalanine, as a powerful tool to enhance the proteolytic resistance and overall stability of peptide inhibitors. We will explore the underlying stereochemical mechanisms, detail robust experimental protocols for validation, and discuss the profound implications for modern drug development.

The Challenge: Inherent Instability of L-Peptide Therapeutics

Peptide inhibitors are designed to interact with specific biological targets, but their therapeutic efficacy is fundamentally linked to their ability to reach and remain at their site of action in a bioactive conformation. The native biological environment, however, is rich with proteases—enzymes that catalyze the breakdown of proteins and peptides[1]. These enzymes, essential for normal physiological processes, do not distinguish between endogenous peptides and peptide-based drugs.

The primary challenge lies in the stereospecificity of these proteases. Natural proteases have evolved over millennia to recognize and cleave peptide bonds between L-amino acids, the exclusive building blocks of proteins in higher organisms[2]. This enzymatic machinery renders therapeutic peptides composed entirely of L-amino acids highly susceptible to rapid degradation, leading to:

-

Short in vivo half-life: Limiting the therapeutic window and often requiring frequent, high-dose administration.

-

Poor oral bioavailability: Degradation in the gastrointestinal tract prevents effective absorption.

-

Reduced efficacy: Insufficient concentrations of the active inhibitor reach the target site.

Overcoming this inherent instability is a critical hurdle in the development of viable peptide-based drugs[3].

The D-Phenylalanine Solution: A Stereochemical Shield

The introduction of D-amino acids into a peptide sequence is a cornerstone strategy for enhancing metabolic stability[4][5]. D-phenylalanine is particularly valuable due to the unique properties of its bulky, aromatic side chain. The mechanism of protection is rooted in the fundamental principles of enzyme-substrate recognition.

Mechanism 1: Evasion of Proteolytic Cleavage

Proteases possess a highly structured active site, a three-dimensional pocket that specifically accommodates the side chains of L-amino acids adjacent to the scissile (cleavable) bond. The incorporation of a D-phenylalanine residue introduces a profound stereochemical alteration. The side chain and hydrogen atom on the alpha-carbon are in the opposite configuration compared to an L-amino acid.

This inversion has two primary consequences:

-

Improper Fit: The D-phenylalanine residue cannot be correctly oriented within the protease's binding pocket.

-

Steric Hindrance: The bulky benzyl group of D-phenylalanine, presented in an unnatural orientation, physically blocks the enzyme's catalytic residues from accessing the peptide backbone[6][7][8][9].

As a result, the protease fails to recognize the D-amino acid-containing peptide as a valid substrate, rendering the adjacent peptide bonds resistant to cleavage[2]. Peptides composed entirely of D-amino acids are known to be highly resistant to degradation by most natural proteases[2][10].

Mechanism 2: Conformational Constraint

The introduction of a D-amino acid can also influence the peptide's secondary structure[4]. While this can sometimes be disruptive, strategic placement of D-phenylalanine can lock the peptide into a more rigid, bioactive conformation. This pre-organization can reduce the entropic penalty of binding to its target, potentially increasing affinity and specificity. The aromatic ring of phenylalanine can also participate in π-π stacking interactions, which are crucial for driving self-assembly and stabilizing specific structural motifs[3][11][12]. However, it is critical to note that the conformational impact is sequence-dependent and can sometimes lead to reduced activity if the induced structure is incompatible with target binding[4][10].

Experimental Validation: A Self-Validating System

Asserting the enhanced stability of a D-phenylalanine-modified peptide requires rigorous experimental validation. The following protocols describe a self-validating workflow to quantify proteolytic resistance and assess conformational integrity.

Workflow for Stability Assessment

The overall process involves synthesizing the peptide, subjecting it to enzymatic challenge, and analyzing the degradation over time.

Detailed Protocol: Proteolytic Cleavage Assay

This protocol provides a framework for comparing the stability of a parent L-peptide with its D-phenylalanine-substituted analog.

Objective: To quantify and compare the rate of degradation of L- and D-Phe-containing peptides in the presence of a specific protease or biological matrix (e.g., human serum).

Materials:

-

Lyophilized L-peptide and D-Phe-modified peptide (≥95% purity).

-

Protease of interest (e.g., Trypsin, Chymotrypsin) or pooled human serum.

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA)).

-

HPLC or LC-MS system.

Methodology:

-

Peptide Stock Preparation: Dissolve both peptides in an appropriate solvent (e.g., sterile water) to create concentrated stock solutions (e.g., 10 mM). Verify concentration using UV-Vis spectroscopy, leveraging the absorbance of the phenylalanine residue around 258 nm[11].

-

Reaction Setup:

-

For each peptide, prepare a reaction mixture in the assay buffer to a final peptide concentration of 100 µM.

-

Prepare a "No Protease" control for each peptide containing only the peptide in the assay buffer. This control validates that degradation is enzymatic.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

-

Initiation of Degradation:

-

Initiate the reaction by adding the protease (e.g., trypsin at a 1:100 enzyme:substrate ratio) or human serum (e.g., to a final concentration of 80% v/v) to the respective tubes.

-

Immediately withdraw the first aliquot (T=0) and transfer it to a tube containing the quenching solution. This stops the enzymatic reaction.

-

-

Time-Course Sampling: Continue incubating the reaction mixtures at 37°C. Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and quench the reaction for each sample[13][14].

-

Analysis:

-

Analyze all quenched samples by Reverse-Phase HPLC (RP-HPLC) or LC-MS.

-

Monitor the disappearance of the parent peptide peak area over time.

-

-

Data Interpretation:

-

Normalize the peak area of the parent peptide at each time point to the T=0 sample.

-

Plot the percentage of remaining peptide against time.

-

Calculate the half-life (t½)—the time required for 50% of the peptide to be degraded.

-

Data Presentation: Quantifying the Stability Enhancement

The results of the proteolytic assay can be summarized to clearly demonstrate the impact of D-phenylalanine substitution.

| Peptide Sequence | Modification | Protease | Half-Life (t½) in minutes | Fold Increase in Stability |

| Ac-Lys-Val-L-Phe -Arg-NH₂ | Parent Peptide | Trypsin | 25 | 1x |

| Ac-Lys-Val-D-Phe -Arg-NH₂ | D-Phe Substituted | Trypsin | > 480 | > 19x |

| Ac-Lys-Val-L-Phe -Arg-NH₂ | Parent Peptide | Human Serum | 12 | 1x |

| Ac-Lys-Val-D-Phe -Arg-NH₂ | D-Phe Substituted | Human Serum | 215 | ~18x |

Table 1: Representative stability data for a model peptide and its D-phenylalanine analog. Data is hypothetical for illustrative purposes.

Detailed Protocol: Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Objective: To assess whether the incorporation of D-phenylalanine induces significant changes in the peptide's secondary structure.

Methodology:

-

Sample Preparation: Prepare solutions of both the L- and D-Phe peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.3-0.5 mg/mL[15]. The buffer should be free of components that have high UV absorbance.

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.

-

Data Acquisition:

-

Data Analysis:

-

Compare the CD spectra of the L-peptide and the D-Phe analog. A significant change in the shape and magnitude of the CD signal (e.g., shifts in the minima at ~208 nm and ~222 nm for α-helices or ~215 nm for β-sheets) indicates a conformational alteration[16].

-

For peptides containing only one chiral center inversion (the D-Phe), the resulting spectrum is not a simple mirror image but a unique signature of the new diastereomeric structure.

-

Conclusion and Implications for Drug Development

The strategic incorporation of D-phenylalanine is a proven and highly effective method for enhancing the stability of peptide inhibitors against proteolytic degradation. The underlying mechanism—a combination of steric hindrance and stereospecific enzyme evasion—provides a robust shield, dramatically increasing the peptide's circulatory half-life and potential for therapeutic success.

While the primary benefit is proteolytic resistance, researchers must remain cognizant of the potential conformational changes induced by D-amino acid substitution. A comprehensive development program should always pair stability assays with functional and structural analyses to ensure that the modification does not compromise the inhibitor's binding affinity or specificity. When applied judiciously, the use of D-phenylalanine is an indispensable tool in the medicinal chemist's arsenal, paving the way for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles and clinical viability.

References

-

The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. Available at: [Link]

-

D-Phenylalanine - Wikipedia. Wikipedia. Available at: [Link]

-

The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

-

Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed. Available at: [Link]

-

Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PubMed Central. Available at: [Link]

-

Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Publications. Available at: [Link]

-

Stability of diphenylalanine peptide nanotubes in solution. PubMed. Available at: [Link]

-

Proteolysis - Wikipedia. Wikipedia. Available at: [Link]

-

Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. MDPI. Available at: [Link]

-

A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central. Available at: [Link]

-

Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. Available at: [Link]

-

Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]

-

Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Frontiers. Available at: [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PubMed Central. Available at: [Link]

-

Conformational study on dipeptides containing phenylalanine: A DFT approach. ResearchGate. Available at: [Link]

-

Circular dichroism of peptides. PubMed. Available at: [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. Available at: [Link]

-

Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Publications. Available at: [Link]

-

Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PubMed Central. Available at: [Link]

-

Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PubMed Central. Available at: [Link]

-

Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine s. SciSpace. Available at: [Link]

-

Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

-

Examples of peptide based drugs available on the market. ResearchGate. Available at: [Link]

-

A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation. JoVE. Available at: [Link]

-

Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. PubMed Central. Available at: [Link]

-

D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

-

Beginners guide to circular dichroism. The Biochemist. Available at: [Link]

-

A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. Available at: [Link]

-

(PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. ResearchGate. Available at: [Link]

-

Effects of Side-Chain Orientation on the Backbone Conformation of the Dehydrophenylalanine Residue. Theoretical and X-ray Study. ACS Publications. Available at: [Link]

-

Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. PubMed. Available at: [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

-

Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. Available at: [Link]

-

Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. Available at: [Link]

-

Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Royal Society of Chemistry. Available at: [Link]

-

Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

-

The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PubMed Central. Available at: [Link]

Sources

- 1. Proteolysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 16. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. digitalcommons.subr.edu [digitalcommons.subr.edu]

Topic: Antiviral Activity of Carbobenzoxy Tripeptides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new therapeutic agents. Antiviral peptides (AVPs) have surfaced as a highly promising class of therapeutics due to their potential for high specificity, broad-spectrum activity, and diverse mechanisms of action.[1][2] This technical guide focuses on a specific, chemically defined subclass of AVPs: carbobenzoxy (Cbz) protected tripeptides. We will deconstruct the strategic role of the N-terminal Cbz group in peptide design, explore the multifaceted mechanisms by which these molecules inhibit viral propagation, and provide a framework for their rational design based on structure-activity relationships. This document serves as a resource for researchers in virology and medicinal chemistry, offering not only theoretical grounding but also detailed, field-proven experimental protocols for the synthesis, screening, and mechanistic evaluation of Cbz-tripeptide antiviral candidates.

The Carbobenzoxy Moiety: A Foundational Tool in Antiviral Peptide Design

The journey of a peptide from a sequence on paper to a bioactive agent begins with its chemical synthesis. The choice of protecting groups is a critical determinant of success, preventing unwanted side reactions and ensuring sequence fidelity.[3] The carbobenzoxy (Cbz, or Z) group, introduced by Bergmann and Zervas in 1932, was the innovation that enabled the first controlled, stepwise synthesis of peptides and remains a cornerstone of the field, particularly in solution-phase synthesis.[4]

Chemical Rationale for Cbz Group Selection:

-

Robust Stability: The Cbz group, a benzyloxycarbonyl moiety, forms a stable carbamate with the N-terminal amino group. It is notably resistant to the basic conditions used for Fmoc-group removal and the mild acidic conditions used for Boc-group deprotection, allowing for its use in orthogonal synthesis schemes.[3]

-

Enhanced Crystallinity: The aromatic nature of the Cbz group often increases the crystallinity of the protected amino acid or peptide fragment, which significantly facilitates purification by recrystallization—a practical advantage in large-scale synthesis.[3]

-

Modulation of Physicochemical Properties: Beyond its role as a protecting group, the Cbz moiety imparts significant hydrophobicity to the peptide. This can be strategically leveraged to enhance membrane interaction or to improve binding affinity within hydrophobic pockets of viral target proteins.[1]

-

Controlled Deprotection: The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This clean and efficient deprotection method leaves other functional groups intact, making it ideal for the final step in a synthesis or for fragment condensation strategies.[]

The deliberate retention of the Cbz group in the final tripeptide structure transforms it from a mere synthetic tool into a key pharmacophoric element, influencing the molecule's interaction with viral or host targets.

Mechanisms of Antiviral Action: A Multi-pronged Attack

Carbobenzoxy tripeptides can thwart viral infection by targeting several distinct stages of the viral life cycle.[6][7] Their mechanism of action is largely dictated by the specific amino acid sequence, which determines the target affinity and specificity.

Inhibition of Viral Entry

Preventing a virus from entering a host cell is an effective strategy for prophylaxis and treatment.[8] Cbz-tripeptides can achieve this through two primary modes:

-

Blocking Virus-Receptor Binding: Many viruses initiate infection by docking onto specific host cell surface receptors.[1] Tripeptides can be designed to mimic the binding motif of the receptor or the virus, competitively inhibiting this crucial first interaction. For instance, peptides have been developed to bind the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein, preventing its engagement with the human ACE2 receptor.[6][9] The Cbz group can contribute to the binding energy in such interactions, particularly if the target site has a hydrophobic character.

-

Inhibition of Membrane Fusion: For enveloped viruses, entry is completed by the fusion of the viral envelope with a host cell membrane (either the plasma membrane or an endosomal membrane). This process is mediated by viral fusogen proteins.[10] The amphipathic nature of certain Cbz-tripeptides—with the hydrophobic Cbz group and a potentially charged or polar peptide sequence—allows them to interfere with the lipid bilayers or the conformational changes in fusion proteins, thereby halting the fusion process.[11]

Disruption of Viral Replication

Once inside the host cell, viruses rely on a suite of enzymes to replicate their genetic material and produce viral proteins. These enzymes are prime targets for antiviral drugs.

-

Protease Inhibition: Many viruses, including Coronaviruses and Flaviviruses, synthesize their proteins as long polyproteins that must be cleaved into functional units by viral proteases (e.g., 3CLpro, NS2B-NS3 protease).[12][13] These proteases have well-defined substrate specificity, making them ideal targets for peptide-based inhibitors. Tripeptides are often an excellent scaffold for protease inhibitors, as they can effectively mimic the natural substrate and occupy the binding pockets (S1, S2, S3, etc.) of the enzyme's active site.[14] The Cbz group can serve as a hydrophobic "capping" group, interacting with the S3 or S2 pocket to enhance binding affinity.

-